2-[(3,5-Dimethylphenoxy)methyl]oxirane
Description
Thematic Overview of Epoxide Chemistry in Contemporary Organic Synthesis
Epoxides, also known as oxiranes, are a class of cyclic ethers characterized by a strained three-membered ring containing one oxygen and two carbon atoms. wikipedia.orgwikipedia.org This triangular structure results in significant ring strain, rendering epoxides more reactive than other ethers and making them highly valuable intermediates in organic synthesis. wikipedia.orgbritannica.com The high reactivity of the epoxide ring allows it to undergo ring-opening reactions with a diverse array of nucleophiles, including alcohols, water, amines, and thiols. wikipedia.orgnih.govrsc.org This versatility has established epoxides as crucial building blocks for creating complex and functionally diverse molecules. rsc.org
In contemporary organic synthesis, epoxide chemistry is fundamental. These compounds are pivotal in the synthesis of numerous biologically and structurally important organic molecules. nih.govrsc.org Their reactions are employed in the total synthesis of various natural products, such as alkaloids, terpenoids, and polyketides. nih.gov Furthermore, the polymerization of epoxides leads to the formation of epoxy resins, which are widely used as adhesives, coatings, and composite materials. britannica.comsmolecule.com The development of asymmetric epoxidation techniques, such as the Sharpless, Jacobsen, and Shi epoxidations, has further expanded their utility by enabling the production of chiral epoxides, which are essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. wikipedia.org
Academic Significance and Research Trajectory of Aryloxy-Substituted Oxirane Compounds
Aryloxy-substituted oxiranes are a specific subclass of epoxides that feature an aryloxy group (an aromatic ring linked via an oxygen atom) connected to the oxirane structure. These compounds, particularly those in the glycidyl (B131873) ether family, are of significant academic and industrial interest. smolecule.com Their general structure allows for wide-ranging modifications of the aromatic ring, which in turn modulates the electronic and steric properties of the entire molecule. nih.gov
The research trajectory for these compounds has focused on their role as versatile synthetic intermediates. cymitquimica.com For example, the presence of the phenoxy moiety can be leveraged in the development of new pharmaceuticals and agrochemicals. cymitquimica.com The substituents on the aromatic ring can influence the reactivity of the epoxide ring, a principle that is key for rational drug design and materials science. nih.gov Studies on compounds with different substitution patterns, such as methoxy (B1213986) or ethoxy groups on the phenyl ring, demonstrate how these modifications can alter reactivity and potential applications, from enzymatic polymerization to their use as flavoring agents. The ability to fine-tune the properties of these molecules by altering the aryl substituent makes them a continuing subject of advanced chemical research.
Positioning 2-[(3,5-Dimethylphenoxy)methyl]oxirane within Advanced Epoxide Research Contexts
The compound this compound is a distinct member of the aryloxy-substituted oxirane family, specifically classified as a glycidyl ether. smolecule.com Its structure consists of a reactive oxirane ring linked to a 3,5-dimethylphenoxy group via a methylene (B1212753) bridge. smolecule.comnih.gov This specific substitution pattern differentiates it from other aryloxy epoxides and defines its chemical behavior.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | smolecule.comnih.gov |
| Molecular Weight | 178.23 g/mol | smolecule.comnih.gov |
| IUPAC Name | This compound | sigmaaldrich.com |
| Synonyms | Glycidyl 3,5-dimethylphenyl ether, 1-(3,5-Dimethylphenoxy)-2,3-epoxypropane | nih.gov |
| Physical Form | Liquid | sigmaaldrich.com |
| Stereochemistry | Available as a racemic mixture and in chiral forms (R and S) | nih.govnih.govepa.gov |
The two methyl groups on the phenyl ring at the 3 and 5 positions exert specific electronic and steric effects that influence the reactivity of the epoxide ring. smolecule.com These effects are crucial in the context of advanced epoxide research, where precise control over reaction outcomes is paramount. The compound serves as a key intermediate in the synthesis of more complex organic molecules and is utilized in the production of specialized epoxy resins for coatings and adhesives. smolecule.com Its ability to modify biomolecules through epoxide ring-opening reactions also makes it a tool in biochemical studies. smolecule.com Therefore, this compound is positioned within advanced research as a model substrate for studying reaction mechanisms and as a building block for creating new materials and potentially bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJXKSOYHMOQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345019 | |
| Record name | 2-[(3,5-Dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4287-30-3 | |
| Record name | 2-[(3,5-Dimethylphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4287-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[(3,5-dimethylphenoxy)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 3,5 Dimethylphenoxy Methyl Oxirane
Established Reaction Pathways for the Synthesis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane
The most common and direct method for the preparation of this compound is the alkylation of 3,5-dimethylphenol (B42653) with an electrophilic three-carbon building block, namely epichlorohydrin (B41342). This reaction falls under the umbrella of the Williamson ether synthesis, a robust and widely employed method for forming ethers.
Alkylation Reactions of 3,5-Dimethylphenol with Epichlorohydrin
The reaction between 3,5-dimethylphenol and epichlorohydrin serves as the cornerstone for the synthesis of the target oxirane. In this process, the acidic proton of the phenolic hydroxyl group of 3,5-dimethylphenol is removed by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the formation of the desired ether linkage and subsequent ring-closure to the epoxide.
A typical experimental procedure involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base. For instance, a mixture of 3,5-dimethylphenol and an excess of epichlorohydrin can be heated in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride, and an aqueous solution of a strong base like sodium hydroxide (B78521). The reaction is often carried out at elevated temperatures, for example, around 80-90°C, for several hours to ensure complete conversion. Following the reaction, the organic phase is separated, washed to remove unreacted starting materials and salts, and the final product is isolated and purified, typically by vacuum distillation.
The base-catalyzed alkylation of 3,5-dimethylphenol with epichlorohydrin proceeds via a nucleophilic substitution (SN2) mechanism. The key steps are:
Deprotonation: A base, commonly a hydroxide such as sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group of 3,5-dimethylphenol to generate the more nucleophilic 3,5-dimethylphenoxide ion.
Nucleophilic Attack: The 3,5-dimethylphenoxide ion, acting as a potent nucleophile, attacks the primary carbon atom of epichlorohydrin, which bears the chlorine atom. This attack displaces the chloride ion as the leaving group.
Intramolecular Cyclization: The resulting intermediate, a chlorohydrin ether, undergoes a subsequent intramolecular SN2 reaction. The newly formed alkoxide ion attacks the carbon atom bonded to the chlorine, displacing the chloride and forming the oxirane ring. This ring-closing step is also base-catalyzed and is generally rapid.
The reaction is typically carried out in a biphasic system or in the presence of a phase-transfer catalyst to facilitate the interaction between the water-soluble base and the organic-soluble phenol (B47542) and epichlorohydrin. Potential side reactions can include the hydrolysis of epichlorohydrin to glycerol (B35011) or the reaction of the product epoxide with another phenoxide ion, leading to the formation of higher molecular weight byproducts. Careful control of reaction conditions is therefore essential to maximize the yield of the desired product.
The efficiency of the synthesis of this compound is highly dependent on several reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the product while minimizing reaction time and the formation of byproducts. Key parameters to consider include the choice of base, solvent, temperature, reaction time, and the molar ratio of reactants.
The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly enhance the reaction rate by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction occurs. The choice of solvent can also influence the reaction; while the reaction can be run in excess epichlorohydrin, other solvents like acetonitrile (B52724) or dimethylformamide (DMF) can also be employed.
Temperature plays a critical role; higher temperatures generally increase the reaction rate but can also promote side reactions. Therefore, an optimal temperature that balances reaction speed and selectivity must be determined. The molar ratio of epichlorohydrin to 3,5-dimethylphenol is also important, with an excess of epichlorohydrin often used to drive the reaction to completion and minimize the formation of dimeric byproducts.
A study on the flow synthesis of a related aryloxy epoxide, 1-phenoxy-2,3-epoxypropane, provides insights into the optimization of such reactions. The study demonstrated that by systematically varying parameters such as temperature, residence time, and the equivalents of reagents, a high yield of the desired epoxide could be achieved. For example, increasing the temperature from 35 °C to 45 °C in the presence of a phase-transfer catalyst led to a significant increase in yield from 68% to 86% epa.gov. This type of systematic optimization is directly applicable to the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Reference |
| Temperature | 35 °C -> 45 °C | Increased from 68% to 86% | epa.gov |
| Phase-Transfer Catalyst | Absent -> Present | Increased from 56% to 68% | epa.gov |
| Epichlorohydrin Equivalents | 1 -> 2 | Reduced dimer formation | epa.gov |
| Residence Time (in flow) | 46 min -> 60 min | Increased conversion | epa.gov |
| This table is illustrative and based on a related reaction; specific optimization data for this compound would require dedicated experimental studies. |
Enantioselective Synthesis of Chiral this compound Isomers
The this compound molecule possesses a chiral center at the C2 position of the oxirane ring, meaning it can exist as two enantiomers: (R)- and (S)-2-[(3,5-Dimethylphenoxy)methyl]oxirane. For many applications, particularly in the life sciences, it is often necessary to synthesize a single enantiomer. Enantioselective synthesis strategies are therefore of significant importance.
Synthesis of (R)-2-[(3,5-Dimethylphenoxy)methyl]oxirane
A common and effective method for the enantioselective synthesis of chiral epoxides is the use of a chiral starting material. For the synthesis of (R)-2-[(3,5-Dimethylphenoxy)methyl]oxirane, the reaction of 3,5-dimethylphenol with a chiral C3 building block such as (S)-epichlorohydrin would be a direct approach. In this case, the stereochemistry of the final product is determined by the stereochemistry of the starting epichlorohydrin. The reaction proceeds with inversion of configuration at the carbon atom that is attacked by the phenoxide. However, in the reaction of a phenoxide with epichlorohydrin, the attack occurs at the primary carbon, and the subsequent intramolecular cyclization preserves the stereochemistry of the secondary carbon, leading to the formation of the (R)-enantiomer from (R)-epichlorohydrin. Therefore, to obtain (R)-2-[(3,5-Dimethylphenoxy)methyl]oxirane, one would typically start with (R)-epichlorohydrin.
Alternatively, asymmetric epoxidation of an appropriate prochiral alkene precursor can be employed. For instance, the asymmetric epoxidation of 3,5-dimethylphenyl allyl ether would be a plausible route. This reaction can be catalyzed by chiral transition metal complexes, such as those based on manganese (e.g., Jacobsen's catalyst) or titanium (e.g., Sharpless epoxidation). These catalysts create a chiral environment around the double bond of the alkene, leading to the preferential formation of one enantiomer of the epoxide over the other. The choice of the chiral ligand on the metal catalyst determines which enantiomer is produced. For example, the use of a specific enantiomer of a chiral salen ligand in Jacobsen's catalyst can direct the epoxidation to yield the desired (R)- or (S)-epoxide with high enantiomeric excess.
Synthesis of (S)-2-[(3,5-Dimethylphenoxy)methyl]oxirane
The preparation of the enantiomerically pure (S)-2-[(3,5-Dimethylphenoxy)methyl]oxirane is most commonly achieved through the kinetic resolution of the corresponding racemic epoxide. This process involves the selective reaction of one enantiomer in the racemic mixture, leaving the other, desired enantiomer unreacted and thus enriched.
A widely applicable and highly efficient method for this purpose is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. nih.gov This method has proven to be exceptionally effective for a broad range of terminal epoxides, consistently yielding high enantioselectivity. nih.gov
The general approach involves two main stages:
Synthesis of Racemic this compound: The racemic starting material is typically synthesized via the reaction of 3,5-dimethylphenol with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds through a Williamson ether synthesis to form an intermediate chlorohydrin, which is then dehydrochlorinated in situ to yield the racemic epoxide. The use of a phase-transfer catalyst can enhance the reaction rate and yield in this step.
Hydrolytic Kinetic Resolution: The racemic this compound is then subjected to hydrolytic kinetic resolution. In this step, a substoichiometric amount of water is used as the nucleophile in the presence of a chiral catalyst. For the synthesis of the (S)-epoxide, the (R,R)-enantiomer of the (salen)Co(III)OAc catalyst is employed. This catalyst selectively catalyzes the hydrolysis of the (R)-enantiomer of the epoxide to the corresponding (R)-1-(3,5-dimethylphenoxy)propane-1,2-diol, leaving the desired (S)-2-[(3,5-Dimethylphenoxy)methyl]oxirane unreacted and in high enantiomeric excess. nih.gov
The key to the success of this method lies in the cooperative bimetallic mechanism of the (salen)Co(III) catalyst, where one cobalt center activates the epoxide as a Lewis acid, and another delivers the hydroxide nucleophile. nih.gov This mechanism is responsible for the high stereoselectivity observed across a wide variety of epoxide substrates. nih.gov
Methodologies for Chiral Induction and Resolution
Beyond hydrolytic kinetic resolution, other strategies for inducing chirality or resolving racemic mixtures of epoxides can be considered, including enzymatic resolution.
Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III) Catalysts:
As detailed in the previous section, HKR is a powerful tool for resolving racemic epoxides. The choice of the catalyst's chirality dictates which enantiomer of the epoxide is preferentially hydrolyzed. To obtain (S)-2-[(3,5-Dimethylphenoxy)methyl]oxirane, the (R,R)-(salen)Co(III)OAc catalyst is the reagent of choice. The reaction is typically carried out with approximately 0.5 equivalents of water relative to the racemic epoxide. This stoichiometry ensures that the reaction stops after the majority of the faster-reacting enantiomer has been consumed, maximizing the yield and enantiomeric excess of the remaining, slower-reacting enantiomer. The catalyst loading can be as low as 0.2-2.0 mol%, and it is often recyclable, adding to the practicality of the method. nih.gov
The general applicability and high enantioselectivity of this method are highlighted in the following table, which summarizes typical results for the HKR of various terminal epoxides.
| Epoxide Substrate | Catalyst Enantiomer | Enantiomeric Excess (ee) of Recovered Epoxide | Reference |
| Propylene Oxide | (R,R)-(salen)Co(III)OAc | >98% | nih.gov |
| 1,2-Epoxyhexane | (R,R)-(salen)Co(III)OAc | >98% | nih.gov |
| Styrene Oxide | (R,R)-(salen)Co(III)OAc | >98% | nih.gov |
| Epichlorohydrin | (R,R)-(salen)Co(III)OAc | >98% | nih.gov |
Enzymatic Resolution:
Advancements in Sustainable Synthetic Approaches for this compound
Efforts to develop more environmentally benign synthetic methods have led to the exploration of sustainable alternatives for the synthesis of aryl glycidyl (B131873) ethers, including this compound.
Phase-Transfer Catalysis (PTC):
The synthesis of racemic this compound from 3,5-dimethylphenol and epichlorohydrin can be significantly improved by employing phase-transfer catalysis. tandfonline.comphasetransfercatalysis.com In a typical solid-liquid PTC system, the reaction is carried out with a solid base (e.g., powdered sodium hydroxide) and a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), in a non-polar organic solvent or even under solvent-free conditions. researchgate.netchalmers.se
The advantages of using PTC in this synthesis include:
Milder Reaction Conditions: The reaction can often be conducted at lower temperatures compared to traditional methods.
Increased Reaction Rates: The PTC facilitates the transfer of the phenoxide ion from the solid phase to the organic phase, accelerating the reaction.
Reduced Waste: By enabling the use of a solid base, the formation of aqueous waste streams is minimized. Solvent-free conditions further enhance the green credentials of the process. chalmers.se
Improved Yields: PTC can lead to higher yields of the desired glycidyl ether. researchgate.net
The general reaction scheme for the PTC-mediated synthesis of aryl glycidyl ethers is presented below:
Table of Reaction Parameters for PTC Synthesis of Glycidyl Ethers
| Parameter | Condition | Rationale | Reference |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Efficiently transfers the phenoxide anion. | researchgate.net |
| Base | Solid Potassium or Sodium Hydroxide | Minimizes water content and simplifies work-up. | chalmers.se |
| Solvent | Toluene or Solvent-free | Reduces environmental impact. | tandfonline.comchalmers.se |
| Temperature | 40-60 °C | Allows for controlled reaction rates. | chalmers.se |
This approach aligns with the principles of green chemistry by reducing waste, minimizing energy consumption, and using catalytic methodologies. mdpi.comresearchgate.netmdpi.com
Chemical Reactivity and Transformation Studies of 2 3,5 Dimethylphenoxy Methyl Oxirane
Ring-Opening Reactions of the Oxirane Moiety
The inherent ring strain of the epoxide functional group in 2-[(3,5-Dimethylphenoxy)methyl]oxirane drives its reactivity, making it an excellent electrophile for ring-opening reactions with a wide range of nucleophiles. These reactions can be initiated under nucleophilic (basic or neutral) or acid-catalyzed conditions, often leading to different products.
Nucleophilic attack on the oxirane ring is a common and synthetically useful transformation. The reaction involves the approach of a nucleophile to one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This process alleviates the ring strain and results in the formation of a 1,2-difunctionalized propane derivative. The nature of the nucleophile determines the class of the resulting product.
The reaction of this compound with amines, known as aminolysis, is a well-established route for the synthesis of β-amino alcohols. These compounds are valuable intermediates in pharmaceutical synthesis smolecule.com. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring.
In a typical process, the reaction of this compound with ammonia serves as a direct pathway to the primary amino alcohol, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol smolecule.comnih.gov. Similarly, substituted amines can be used to generate more complex amino alcohols. For instance, the reaction with 3-methylpentan-3-amine yields 1-(3,5-dimethylphenoxy)-3-[(3-methylpentan-3-yl)amino]propan-2-ol. In these cases, the amine preferentially attacks the sterically less hindered terminal carbon of the oxirane ring, resulting in the formation of a propan-2-ol backbone smolecule.com.
Table 1: Examples of Aminolysis Reactions
| Amine Nucleophile | Product |
|---|---|
| Ammonia | 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol smolecule.comnih.gov |
Thiolysis, the reaction with sulfur nucleophiles, offers another pathway for the transformation of epoxides. A common reaction involves the use of reagents like thiourea or ammonium (B1175870) thiocyanate to convert epoxides into their sulfur analogs, thiiranes (also known as episulfides). This conversion is stereospecific, typically proceeding with an inversion of configuration at both carbon centers. The reaction is thought to proceed through an intermediate formed by the nucleophilic attack of the sulfur atom on the epoxide, followed by an intramolecular cyclization that displaces the oxygen atom.
While this is a general and efficient method for thiirane synthesis from epoxides, specific studies detailing the thiolysis of this compound are not extensively documented in the surveyed scientific literature. However, based on the established reactivity of epoxides, it is expected that treatment with a reagent such as thiourea, potentially in the presence of a catalyst, would yield 2-[(3,5-Dimethylphenoxy)methyl]thiirane.
The ring-opening of this compound can be catalyzed by acids, which significantly enhances the reactivity of the epoxide. The reaction mechanism begins with the protonation of the epoxide oxygen atom, which makes the ring a much better leaving group and increases the electrophilicity of the ring carbons. A weak nucleophile, which would not typically react with an epoxide, can then attack one of the carbons to open the ring stackexchange.com.
For example, in the presence of an acid and water, the epoxide will be hydrolyzed to form a diol, 1-(3,5-dimethylphenoxy)propane-2,3-diol. If an alcohol is used as the nucleophile under acidic conditions, an ether will be formed. The presence of the acid catalyst allows the reaction to proceed under milder conditions than base-catalyzed openings researchgate.netacs.org.
The ring-opening of an unsymmetrical epoxide like this compound raises the question of regioselectivity: which of the two non-equivalent carbon atoms of the oxirane ring will the nucleophile attack? The outcome is dependent on the reaction conditions.
Under Nucleophilic/Basic Conditions : The reaction follows a classic SN2 mechanism. The nucleophile attacks the sterically less hindered carbon atom. For this compound, the attack occurs at the terminal primary carbon (C3), leading exclusively to propan-2-ol derivatives. This is confirmed by the observed formation of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol in aminolysis reactions smolecule.com.
Under Acid-Catalyzed Conditions : The regioselectivity is governed by electronic effects. After protonation of the oxygen, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted, secondary carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon atom in a process that has significant SN1 character stackexchange.com. This leads to the formation of propan-1-ol derivatives.
The ring-opening reaction is also stereoselective. The SN2 attack, both under basic and acidic conditions, occurs from the backside, leading to an inversion of the stereochemical configuration at the center of attack.
Table 2: Regioselectivity in Ring-Opening of this compound
| Reaction Condition | Site of Nucleophilic Attack | Controlling Factor | Typical Product Type |
|---|---|---|---|
| Nucleophilic / Basic | C3 (Primary, -CH₂) | Steric Hindrance (SN2) | Propan-2-ol derivative |
Nucleophilic Ring-Opening Pathways and Product Divergence[6],
Cycloaddition Reactions Involving the Oxirane Ring
In addition to ring-opening reactions, epoxides can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides or alkynes, often catalyzed by Lewis acids. These reactions provide routes to five-membered heterocyclic rings. For instance, the reaction of an epoxide with an azide can lead to the formation of oxazolidine derivatives. However, specific examples of cycloaddition reactions involving this compound are not well-documented in the chemical literature, though this remains a potential avenue for its chemical transformation.
Carbon Dioxide Cycloaddition for Cyclic Carbonate Formation
The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a significant area of green chemistry, with the cycloaddition of CO2 to epoxides to form cyclic carbonates being a prominent example. This transformation is 100% atom-economical and provides access to cyclic carbonates, which are valuable as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles of CO2 cycloaddition to epoxides are well-established and directly applicable.
A variety of catalytic systems have been developed to facilitate the cycloaddition of CO2 to epoxides. Among these, metal-organic frameworks (MOFs) have emerged as highly promising heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers.
MOFs can act as Lewis acid catalysts, activating the epoxide ring towards nucleophilic attack. In many cases, a co-catalyst, typically a nucleophilic salt such as tetrabutylammonium (B224687) bromide (TBAB), is required to facilitate the ring-opening of the epoxide. The synergistic effect between the Lewis acidic sites of the MOF and the nucleophilic co-catalyst is crucial for high catalytic activity. Some MOFs, however, have been designed to function efficiently without a co-catalyst.
Examples of MOFs studied for CO2 cycloaddition include:
ZIF-8: A zinc-based zeolitic imidazolate framework that has been used to catalyze the cycloaddition of CO2 to epoxides.
UiO-66: A zirconium-based MOF known for its high stability, which can be functionalized to enhance its catalytic performance.
MIL-101: A chromium-based MOF with large pores that can be utilized as a catalyst for this reaction.
The choice of metal center and organic linker in the MOF structure significantly influences its catalytic efficiency. For instance, MOFs with open metal sites often exhibit enhanced catalytic activity as these sites can directly coordinate with the epoxide, facilitating its activation.
The generally accepted mechanism for the metal-catalyzed cycloaddition of CO2 to epoxides involves the following key steps:
Epoxide Activation: The Lewis acidic metal center of the catalyst coordinates to the oxygen atom of the epoxide ring, polarizing the C-O bond and making the carbon atoms more susceptible to nucleophilic attack.
Nucleophilic Attack and Ring Opening: A nucleophile, either from a co-catalyst (e.g., a halide ion) or a basic site on the catalyst itself, attacks one of the carbon atoms of the activated epoxide, leading to the opening of the oxirane ring and the formation of a halo-alkoxide intermediate.
CO2 Insertion: The alkoxide intermediate then reacts with carbon dioxide, which is often activated by interaction with the catalyst, to form a linear carbonate species.
Intramolecular Cyclization: The terminal halide (or other nucleophile) is displaced through an intramolecular cyclization to form the five-membered cyclic carbonate ring and regenerate the catalyst and co-catalyst.
Kinetic studies on similar systems have shown that the reaction rate is often dependent on the concentrations of the epoxide, the catalyst, the co-catalyst, and the pressure of carbon dioxide. The rate-determining step can vary depending on the specific catalyst system and reaction conditions but is often considered to be either the ring-opening of the epoxide or the insertion of CO2.
Derivatization Strategies for Advanced Chemical Architectures
Synthesis of Oxazolidinone Derivatives (e.g., Metaxalone Precursors)
This compound is a key intermediate in the synthesis of the muscle relaxant drug, Metaxalone. Metaxalone is chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone. The synthesis involves the ring-opening of the epoxide by an amine, followed by cyclization to form the oxazolidinone ring.
A common synthetic route involves the reaction of 3,5-dimethylphenol (B42653) with epichlorohydrin (B41342) to produce this compound. This epoxide is then reacted with an appropriate amine, such as ammonia or a protected amine, which attacks the less sterically hindered carbon of the oxirane ring. The resulting amino alcohol intermediate can then be cyclized to form the oxazolidinone ring using a carbonylating agent like phosgene, diethyl carbonate, or urea.
One patented process describes the synthesis of Metaxalone starting from 3,5-dimethylphenol and epichlorohydrin, which forms a mixture including 1-(3,5-dimethylphenoxy)2,3-epoxy propane (another name for this compound). This mixture is then reacted with benzylamine, followed by reduction and subsequent reaction with dimethylcarbonate in the presence of a strong base to yield the final 5-(3,5-dimethylphenoxymethyl)-2-oxazolidinone product.
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| 3,5-Dimethylphenol | Epichlorohydrin | This compound | Metaxalone |
Investigation of Reaction Kinetics and Mechanistic Pathways
Detailed kinetic and mechanistic studies specifically for reactions involving this compound are not extensively covered in the provided search results. However, general principles of epoxide ring-opening reactions can be applied.
The reactivity of the oxirane ring is governed by both steric and electronic factors. The presence of the bulky 3,5-dimethylphenoxy group would be expected to influence the regioselectivity of nucleophilic attack, favoring attack at the terminal, less hindered carbon atom of the epoxide ring.
Mechanistic investigations of epoxide reactions often employ techniques such as:
Kinetic monitoring: Following the concentration of reactants and products over time to determine reaction orders and rate constants.
In-situ spectroscopy: Techniques like NMR and IR spectroscopy can be used to observe the formation and consumption of intermediates.
Computational modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.
For the synthesis of Metaxalone, for instance, a mechanistic study would likely investigate the kinetics of the epoxide ring-opening by the amine and the subsequent cyclization step. Such studies would provide valuable insights into optimizing reaction conditions to maximize yield and minimize the formation of byproducts.
Polymer Science and Material Applications of 2 3,5 Dimethylphenoxy Methyl Oxirane
Polymerization Mechanisms of Oxirane Monomers
The reactivity of the strained three-membered oxirane ring allows it to undergo ring-opening polymerization (ROP) through several distinct mechanisms. These pathways are primarily dictated by the nature of the initiator used, which can be cationic, anionic, or a coordination complex.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxiranes. The process is initiated by electrophilic species, such as protonic acids (e.g., from moisture) or Lewis acids (e.g., tin tetrachloride, boron trifluoride). capes.gov.br The polymerization proceeds via the following steps:
Initiation: The reaction begins with the activation of the oxirane ring. A proton or Lewis acid coordinates to the oxygen atom of the epoxide, making the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack. capes.gov.br
Propagation: A second monomer molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the activated ring. This attack opens the ring and transfers the positive charge to the newly added monomer unit, regenerating the active center for the next propagation step. This process repeats, leading to the growth of a polyether chain.
Chain Transfer and Termination: CROP is often susceptible to chain transfer reactions, where the propagating chain is terminated, and a new chain is initiated. This can lead to polymers with a broad molecular weight distribution.
In the case of aryloxy-substituted oxiranes like 2-[(3,5-Dimethylphenoxy)methyl]oxirane, the electronic properties of the aromatic substituent can influence the reactivity. Photoinitiated CROP, using onium salts that generate strong acids upon UV irradiation, is another modern approach to initiating these polymerizations under controlled conditions. nih.govresearchgate.net
Anionic ring-opening polymerization (AROP) provides an alternative route to polyethers and is particularly effective for producing polymers with well-defined structures and low polydispersity. This mechanism is initiated by strong nucleophiles or bases.
Initiation: The polymerization is started by a nucleophile, such as an alkoxide or hydroxide (B78521), which attacks one of the carbon atoms of the oxirane ring. This ring-opening step results in the formation of an alkoxide, which serves as the propagating species.
Propagation: The newly formed alkoxide end-group of the polymer chain attacks another monomer molecule, continuing the ring-opening process and extending the polymer chain. In the absence of impurities, the active alkoxide end-group remains, leading to a "living" polymerization. This allows for the synthesis of block copolymers by the sequential addition of different monomers. nih.gov
Termination: The polymerization is typically terminated by the deliberate addition of a proton-donating agent, such as water or alcohol.
For functional epoxides like glycidyl (B131873) ethers, an "activated monomer" mechanism can be employed. This involves using a combination of a nucleophilic initiator and a Lewis acid, which enhances the polymerization rate while maintaining control over the polymer structure. rsc.org The polymerization of allyl glycidyl ether using potassium alkoxide initiators has been shown to produce controlled molecular weight materials with low polydispersity. capes.gov.br
Coordination polymerization offers a high degree of control over the polymerization process, particularly regarding the stereochemistry of the resulting polymer. This method utilizes transition metal catalysts, such as complexes of aluminum, zinc, or chromium. mdpi.commun.camdpi.com The generally accepted mechanism is the coordination-insertion mechanism.
Mechanism: The process begins with the coordination of the epoxide monomer's oxygen atom to the Lewis acidic metal center of the catalyst. nih.govwikipedia.org This coordination activates the epoxide, making it more susceptible to nucleophilic attack. The polymer chain, which is also attached to the metal center, then attacks the coordinated monomer, inserting it between the metal and the growing chain. This cycle of coordination and insertion repeats, leading to chain growth. nsf.gov
This method is advantageous because the catalyst's ligand environment can be designed to control the approach of the monomer, potentially leading to stereoregular polymers (isotactic or syndiotactic) from chiral monomers. nih.gov Catalytic systems based on aluminum and zinc have been extensively studied for the ROP of various epoxides, including functionalized ones like glycidyl ethers. nih.govmdpi.comrsc.org These catalysts can be robust and, in some cases, facilitate "immortal" polymerizations, where chain transfer to an agent like an alcohol allows a single catalyst molecule to produce multiple polymer chains. mdpi.com
Formulation and Characterization of Epoxy Resins and Polyethers
Due to its specific chemical structure, this compound is a valuable component in the formulation of epoxy-based materials. It is most commonly used as a reactive diluent to modify the properties of standard epoxy resin systems.
Standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are often highly viscous, which can make processing and application difficult. Reactive diluents are low-viscosity epoxy compounds added to the formulation to improve workability. mdpi.com Unlike non-reactive diluents (solvents), reactive diluents have one or more epoxy groups and become chemically incorporated into the final cross-linked polymer network during the curing process. mdpi.commun.ca
As a monofunctional glycidyl ether, this compound serves as an excellent reactive diluent. Its key roles and effects include:
Viscosity Reduction: The primary function is to lower the viscosity of the uncured resin mixture, improving its flow, handling, and impregnation capabilities for composite manufacturing.
Improved Adhesion: The presence of the ether linkage and the aromatic group can enhance adhesion to various substrates.
The table below summarizes the general effects of different types of reactive diluents on epoxy resin properties.
| Diluent Type | Functionality | Effect on Viscosity | Effect on Cross-link Density | Typical Impact on Mechanical Properties |
| Monofunctional Aliphatic | One epoxy group | High reduction | Decreases | Increases flexibility; may reduce strength and Tg. nih.gov |
| Monofunctional Aromatic | One epoxy group | Moderate reduction | Decreases | Improves flexibility; generally maintains good thermal properties. mun.ca |
| Difunctional Aliphatic | Two epoxy groups | Moderate reduction | Maintains or slightly decreases | Increases flexibility with less impact on strength than monofunctional diluents. mun.canih.gov |
| Multifunctional | > Two epoxy groups | Can increase viscosity | Increases | Increases hardness, chemical resistance, and Tg. researchgate.net |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The transformation of liquid epoxy resins into a solid, infusible, and insoluble three-dimensional network is known as curing or cross-linking. This process is achieved by reacting the resin with a suitable curing agent or hardener. mdpi.com Common curing agents include polyamines, anhydrides, and polymercaptans. capes.gov.brwikipedia.org
When this compound is included in a formulation with a standard difunctional epoxy resin like DGEBA and cured with a polyamine (e.g., a diamine), the following reactions occur:
The primary amine groups (-NH2) of the curing agent react with the epoxy groups of both the DGEBA and the this compound. This reaction opens the epoxide ring and forms a secondary amine and a hydroxyl group. rsc.org
The newly formed secondary amine (-NH-) can then react with another epoxy group, creating a cross-link point if it is part of the curing agent molecule that has already reacted elsewhere. rsc.org
The final properties of the cured material are highly dependent on the choice of curing agent and the stoichiometry of the epoxy-to-hardener ratio. wikipedia.org The reduction in cross-link density caused by the inclusion of this compound generally leads to a material with increased elongation at break but a lower thermal resistance compared to an unmodified system.
The table below lists common types of epoxy curing agents and their typical characteristics.
| Curing Agent Class | Examples | Cure Conditions | Key Features of Cured Resin |
| Aliphatic Amines | Triethylenetetramine (TETA) | Room Temperature | Fast cure, high exotherm, good mechanical properties at low temperatures. wikipedia.org |
| Aromatic Amines | m-Phenylenediamine (MPDA) | Elevated Temperature | High heat resistance, excellent chemical resistance, long pot life. wikipedia.org |
| Polyamidoamines | - | Room Temperature | Good flexibility, good adhesion, less critical mix ratio. |
| Anhydrides | Phthalic Anhydride | Elevated Temperature | High heat resistance, excellent electrical properties, low shrinkage. |
| Polymercaptans | - | Room Temperature (with catalyst) | Very fast cure, especially in thin films and at low temperatures. capes.gov.br |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Elucidation of Structure-Property Relationships in Derived Polymeric Materials
The relationship between the chemical structure of a monomer and the properties of the resulting polymer is a fundamental concept in polymer science. For a hypothetical polymer derived from this compound, we can extrapolate potential characteristics based on its molecular architecture. The presence of the bulky and rigid 3,5-dimethylphenoxy group attached to the flexible oxirane ring is expected to impart distinct features to the polymer backbone.
Impact on Thermal Stability and Mechanical Integrity
The incorporation of the aromatic ring from the dimethylphenoxy group into a polymer chain would likely enhance its thermal stability. The rigid nature of the aromatic structure can restrict the thermal motion of the polymer chains, leading to a higher glass transition temperature (Tg) and decomposition temperature compared to aliphatic polyethers. The methyl groups on the phenyl ring may also contribute to steric hindrance, further limiting chain mobility and potentially increasing stiffness.
In terms of mechanical properties, the bulky side groups would likely result in a polymer with increased hardness and modulus but potentially lower ductility and impact strength. The degree of crosslinking, if the oxirane ring is used to form a thermoset network, would be a critical determinant of the final mechanical integrity.
Hypothetical Thermal and Mechanical Properties of Poly(this compound):
| Property | Expected Impact of (3,5-Dimethylphenoxy)methyl Group | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Increase | Bulky, rigid aromatic group restricts chain mobility. |
| Thermal Decomposition Temp. | Increase | Aromatic structures are generally more thermally stable. |
| Tensile Strength | Increase | Steric hindrance and rigidity of the side groups. |
| Elongation at Break | Decrease | Reduced chain flexibility due to bulky side groups. |
This table is based on theoretical principles of polymer chemistry and is not derived from experimental data for the specific polymer .
Influence on Chemical Resistance and Adhesion Properties
The adhesion properties of epoxy-based polymers are often excellent due to the presence of polar hydroxyl groups formed during the curing process, which can form strong hydrogen bonds with various substrates. The phenoxy group in the monomer could also contribute to adhesive properties through van der Waals interactions. The formulation with different curing agents would significantly modulate the adhesive strength and substrate compatibility.
Development of Advanced Functional Materials Utilizing this compound
While no specific examples of advanced functional materials based on this particular oxirane were found, its structure suggests potential avenues for development. The aromatic side group could be functionalized to introduce specific properties, such as flame retardancy, by incorporating phosphorus or halogen-containing moieties. Furthermore, the refractive index of the resulting polymer would likely be higher than that of aliphatic polyethers, which could be advantageous for optical applications.
The development of advanced materials would necessitate detailed studies into its polymerization kinetics, copolymerization with other monomers, and the formulation of composites with various fillers. Without such fundamental research, the potential of this compound in high-performance applications remains speculative.
Biological and Biomedical Research Applications of 2 3,5 Dimethylphenoxy Methyl Oxirane
Utility as a Phenyl Epoxide Compound in Proteomics Research
In the field of proteomics, 2-[(3,5-Dimethylphenoxy)methyl]oxirane serves as a phenyl epoxide compound for research purposes. scbt.com Phenyl epoxides are a class of molecules recognized for their potential to interact with biological systems. The inherent reactivity of the epoxide functional group makes it an electrophilic moiety capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine, histidine, and lysine.
This reactivity is fundamental to techniques like activity-based protein profiling (ABPP), where such compounds can be used as probes to identify and characterize enzyme functions within complex biological samples. The oxidation of phenyl rings to epoxides is a known metabolic pathway, often mediated by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that interact with cellular macromolecules. nih.gov The study of these interactions is crucial for understanding drug metabolism and toxicity. While not directly an insecticide, the principles of its interaction with enzymes can be compared to how other epoxide-containing compounds are studied as potent inhibitors of enzymes like juvenile hormone esterase (JHE), which possesses a long, hydrophobic binding pocket suitable for such molecules. wikipedia.org The specific structure of this compound, with its defined phenyl group substitution, allows researchers to investigate structure-activity relationships in protein binding and inhibition.
Role as a Key Synthetic Intermediate in Pharmaceutical Development
The primary and most well-documented application of this compound is its role as a key synthetic intermediate in the pharmaceutical industry. punagri.com Its stable chemical profile and reliable reactivity make it suitable for both research-scale applications and large-scale commercial production of active pharmaceutical ingredients (APIs). punagri.com
This compound is a critical precursor in the synthesis of Metaxalone, a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. punagri.comquickcompany.ingoogle.com The synthesis of Metaxalone, chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, often proceeds through an intermediate derived from the epoxide. quickcompany.in
One common synthetic route involves the reaction of 3,5-dimethylphenol (B42653) with an epoxide-containing molecule like epichlorohydrin (B41342) to form this compound (also named 1-(3,5-dimethylphenoxy)2,3-epoxy propane in some patents). google.com This epoxide is then converted into the corresponding diol, 3-(3,5-dimethylphenoxy)propane-1,2-diol. quickcompany.in This diol intermediate is subsequently reacted with urea or a related reagent, often at elevated temperatures, to form the final oxazolidinone ring structure of Metaxalone. quickcompany.ingoogle.com Various patented methods have optimized this process using different solvents, bases, and reaction conditions to achieve high purity and yield. quickcompany.ingoogle.comchemicalbook.comepo.org
| Reactants | Key Reagents/Solvents | Temperature | Reported Purity/Yield | Reference |
|---|---|---|---|---|
| 3,5-Dimethylphenol, Triglycidyl isocyanurate | Potassium Hydroxide (B78521), MIBK | 115-120°C | 97-99% Purity | chemicalbook.com |
| 3-(3,5-dimethylphenoxy)propane-1,2-diol, Urea | Polyethylene glycol, Toluene | Heated to 200-205°C | 95% Yield, 99-99.5% Purity | quickcompany.in |
| m-Xylenol, Triglycidyl isocyanurate (TGIC) | NaOH, NMP, Toluene | Heated to 100°C | 99.8% HPLC Purity | google.com |
The synthesis of β-amino alcohols is of great importance in medicinal chemistry, as this structural motif is present in numerous natural products and pharmaceuticals. gaylordchemical.com The epoxide ring in this compound is highly susceptible to nucleophilic ring-opening reactions. When reacted with primary or secondary amines, the epoxide ring opens to form physiologically active 1,2-amino alcohol derivatives.
This reaction provides a straightforward and efficient method for generating a library of compounds based on the 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol scaffold. The versatility of this synthesis allows for the introduction of a wide variety of substituents by simply changing the amine nucleophile, enabling the exploration of structure-activity relationships for various biological targets. The resulting vicinal amino alcohols are valuable chiral building blocks for more complex pharmaceutical agents. nih.govmdpi.com
| Reactant 1 | Reactant 2 (Amine) | General Product Structure |
|---|---|---|
| This compound | R1R2NH (Primary or Secondary Amine) | 1-(R1R2-amino)-3-(3,5-dimethylphenoxy)propan-2-ol |
Many β-adrenergic blocking agents (β-blockers) are characterized by an aryloxypropanolamine structure. nih.gov This structural framework is precisely what is generated by the ring-opening of an aryl glycidyl (B131873) ether, such as this compound, with an appropriate amine. The synthesis of potential β-blockers often involves reacting a substituted phenol (B47542) with epichlorohydrin to create an epoxide intermediate, which is then reacted with an amine like N-isopropylamine or N-3,4-dimethoxyphenethylamine. nih.gov
Therefore, this compound is an ideal starting material for creating novel compounds that are structural analogs of established β-blockers like propranolol or metoprolol. By reacting it with amines commonly used in β-blocker synthesis, such as tert-butylamine or isopropylamine, new molecular entities can be generated for pharmacological screening. nih.gov This application highlights the compound's utility in drug discovery for creating libraries of related compounds to probe receptor binding and biological activity. merckmillipore.com
| Starting Epoxide | Amine Reactant | Resulting β-Blocker Analog Scaffold |
|---|---|---|
| This compound | Isopropylamine | 1-(Isopropylamino)-3-(3,5-dimethylphenoxy)propan-2-ol |
| This compound | tert-Butylamine | 1-(tert-Butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol |
Investigation of Biological Activities of this compound Derivatives
Beyond its role as a synthetic intermediate, the core structure of this compound can be incorporated into novel molecules designed to have specific biological activities. Research into derivatives focuses on exploring new therapeutic applications.
There is growing interest in developing new antifungal agents to combat phytopathogenic fungi and drug-resistant strains. nih.gov Research has shown that derivatives of substituted phenols, such as 2-allylphenol, can exhibit significant antifungal activity. nih.gov Furthermore, molecules incorporating a 1,2,4-triazole moiety have demonstrated potent efficacy against a range of fungi. researchgate.net
Derivatives of this compound are promising candidates for investigation as antifungal agents. The epoxide ring can be opened by nucleophiles containing moieties known for their biological activity, such as the aforementioned 1,2,4-triazole. This synthetic strategy allows for the creation of hybrid molecules that combine the dimethylphenoxy group with a pharmacophore known for antifungal effects. For instance, studies on myrtenal-based 1,2,4-triazole-thioethers have shown excellent inhibition rates against various fungi, in some cases exceeding that of commercial fungicides. researchgate.net This suggests that synthesizing and evaluating triazole-containing derivatives of this compound could be a fruitful area of research for novel antifungal therapies.
| Compound ID (Myrtenal-based) | Substituent (R) | Inhibition Rate (%) at 50 µg/mL |
|---|---|---|
| 6c | i-Pr | 98.2% |
| 6l | o-NO2 Bn | 96.4% |
| Azoxystrobin (Control) | N/A | 96.0% |
| 6a | Et | 90.7% |
Data from a study on myrtenal derivatives, suggesting the potential of triazole moieties in antifungal drug design. researchgate.net
Assessment of Antibacterial Properties
While specific studies detailing the antibacterial activity of this compound are not extensively available in the current body of scientific literature, the structural motifs of the molecule—the oxirane (epoxide) ring and the phenoxy group—are known to be present in compounds with established antimicrobial properties. The oxirane ring, a three-membered cyclic ether, is a key functional group in various natural and synthetic compounds that exhibit biological activity, including antibacterial effects. The strained nature of the epoxide ring makes it susceptible to nucleophilic attack, a reactivity that can contribute to its biological mechanism of action.
Research on other epoxide-containing molecules has demonstrated their potential as antibacterial agents. For instance, studies on epoxides derived from natural products have shown that the introduction of an oxirane ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the epoxide moiety in this compound could contribute to potential antibacterial efficacy.
To illustrate the antibacterial potential of related structural classes, the following table presents data on the minimum inhibitory concentrations (MICs) of various compounds containing either phenoxy or epoxide functionalities against representative bacterial strains. It is important to note that this data is for structurally related compounds and not for this compound itself.
| Compound/Compound Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 µg/mL nih.gov |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 µg/mL nih.gov |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 µg/mL nih.gov |
| Epoxy hyptolide | Salmonella typhi | - (Maximum Inhibition Zone of 21.80 mm) |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM |
This table is for illustrative purposes and shows the activity of related compounds.
Further empirical studies are required to definitively determine the antibacterial spectrum and potency of this compound.
Modulation of Biomarkers (e.g., GDF15 expression) by Related Phenoxy Epoxides
Recent research has highlighted the potential of compounds structurally related to this compound to modulate important biological markers, such as Growth Differentiation Factor 15 (GDF15). GDF15 is a cytokine that is upregulated in response to various cellular stresses and has been implicated in a range of physiological and pathological processes, including metabolism, inflammation, and cellular aging.
A study focusing on a series of (1-dibenzylamino-3-phenoxy)propan-2-ol derivatives, which can be considered structural analogues of the ring-opened form of phenoxy epoxides, investigated their ability to induce GDF15 expression. The findings from this research are particularly relevant as they shed light on how modifications to the phenoxy ring influence biological activity.
The investigation revealed that the substitution pattern on the phenoxy group plays a crucial role in the modulation of GDF15 mRNA levels. Notably, a compound featuring a 3,4-dimethylphenoxy group demonstrated a significant increase in GDF15 expression. This observation is of high interest, given the close structural similarity to the 3,5-dimethylphenoxy moiety of the subject compound of this article.
The table below summarizes the effects of different substituents on the phenoxy ring on GDF15 expression, as reported in the aforementioned study.
| Phenoxy Group Substitution | Effect on GDF15 mRNA Levels |
| p-chlorophenoxy | Highest GDF15 levels without toxicity |
| p-bromophenoxy | Marked increase in GDF15 expression |
| o,p-dichlorophenoxy | Increase in GDF15 expression |
| 3,4-dimethylphenoxy | Remarkable increase in GDF15 levels (with some toxicity) nih.gov |
These findings suggest that this compound, due to its 3,5-dimethylphenoxy group, may also possess the ability to modulate GDF15 expression. Further research is warranted to directly assess this potential and to understand the underlying molecular mechanisms.
Potential in Addressing Neurodegenerative and Neuromuscular Diseases (related compounds)
The epoxide functional group is a feature of several classes of molecules that are being investigated for their therapeutic potential in neurodegenerative and neuromuscular disorders. The primary mechanism of interest revolves around the role of soluble epoxide hydrolase (sEH) in the brain. This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).
In conditions such as Alzheimer's disease and Parkinson's disease, neuroinflammation is a key pathological feature. EETs have been shown to possess neuroprotective and anti-inflammatory properties. By inhibiting the sEH enzyme, the levels of these beneficial EETs can be increased, thereby reducing neuroinflammation and its detrimental consequences.
Consequently, inhibitors of sEH are being actively explored as a therapeutic strategy for these conditions. While direct studies on this compound in this context are not yet available, its epoxide structure suggests a potential, albeit speculative, interaction with the pathways involving sEH.
The following table outlines the therapeutic rationale for targeting sEH in neurodegenerative diseases:
| Disease | Role of sEH and EETs | Therapeutic Strategy |
| Alzheimer's Disease | sEH levels are elevated in the brains of Alzheimer's patients, leading to lower levels of anti-inflammatory EETs. | Inhibition of sEH to increase EET levels, thereby reducing neuroinflammation and amyloid pathology. |
| Parkinson's Disease | sEH is implicated in the neuroinflammation associated with the pathogenesis of Parkinson's disease. | sEH inhibitors have been shown to protect dopaminergic neurons in preclinical models. |
The potential of phenoxy epoxide compounds to act as sEH inhibitors or to otherwise modulate these pathways remains an area for future investigation.
Structure-Activity Relationship (SAR) Studies for Pharmacological Applications
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of pharmacologically active compounds. For phenoxy epoxides, including this compound, SAR studies would aim to elucidate how variations in the chemical structure influence biological activity.
Key structural features that can be systematically modified to establish SAR for this class of compounds include:
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenoxy ring can significantly impact activity. For instance, as seen in the GDF15 modulation studies, the presence and location of methyl groups influence the biological response. Electron-donating or electron-withdrawing groups at different positions would likely alter the electronic properties and steric profile of the molecule, affecting its interaction with biological targets.
The Oxirane Ring: The presence and stereochemistry of the epoxide are critical. The ring-opening of the epoxide is often a key step in the mechanism of action for many biologically active epoxides. The reactivity of the epoxide can be modulated by the electronic nature of the phenoxy group.
A study on a series of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase provides a relevant example of SAR in a related class of compounds. This research demonstrated that specific substitutions on the phenyl rings were crucial for potent inhibitory activity. While not phenoxy epoxides, these findings underscore the importance of aromatic substitution patterns in determining the pharmacological effects of this general structural class.
The table below outlines general principles of SAR that could be applicable to the pharmacological investigation of phenoxy epoxides.
| Structural Feature | Potential Impact on Activity |
| Phenyl Ring Substituents | Modulation of electronic properties, steric hindrance, and lipophilicity, affecting target binding and pharmacokinetic properties. |
| Epoxide Moiety | Essential for certain biological activities through covalent modification of target macromolecules; its reactivity can be tuned by phenyl ring substituents. |
| Stereochemistry | The stereoisomers of the oxirane ring can exhibit different biological activities and potencies. |
Systematic SAR studies on this compound and its analogues are necessary to fully understand their pharmacological potential and to guide the development of new therapeutic agents.
Toxicological and Environmental Considerations in Research Pertaining to 2 3,5 Dimethylphenoxy Methyl Oxirane
In Vitro Toxicological Assessments of 2-[(3,5-Dimethylphenoxy)methyl]oxirane and Analogues
In vitro studies are crucial for elucidating the potential mechanisms of toxicity at a cellular level, providing initial data on genotoxicity and cytotoxicity without the use of live animal models.
Several epoxide-containing compounds are recognized as known or suspected carcinogens. ou.edu For instance, analogous compounds such as Phenyl glycidyl (B131873) ether (PGE) are classified as Category 2 carcinogens, and Styrene oxide is also known to have carcinogenic potential. nih.gov These classifications are typically based on evidence from a combination of in vitro assays (such as the Ames test for mutagenicity) and long-term in vivo studies. The potential for this compound to act as a DNA-alkylating agent underscores the need for careful handling and containment during research activities to prevent exposure.
The electrophilic nature of the oxirane ring also drives the potential for cytotoxicity. Epoxides can react with various cellular nucleophiles, including amino acid residues in proteins and other critical cellular components. This can disrupt cellular processes, impair enzyme function, and induce oxidative stress, ultimately leading to cell death. While specific cytotoxicity studies on this compound are not detailed in available literature, the general mechanism for epoxide toxicity suggests that it would likely exhibit cytotoxic effects, particularly at higher concentrations. The severity of these effects would depend on the compound's stability, reactivity, and the specific cell type being investigated.
In Vivo Toxicological Assessments and Safety Profiling
In vivo studies provide data on the effects of a substance within a whole, living organism, offering insights into acute toxicity, systemic effects, and target organ pathology.
Acute oral toxicity studies are used to determine the immediate health effects of a single or short-term exposure to a substance. The result is often expressed as an LD50 (Lethal Dose, 50%), which is the dose required to cause mortality in 50% of the test animal population. Specific LD50 data for this compound is not publicly available. However, data from analogous epoxide compounds can provide an indication of the potential toxicity range for this class of chemicals. For context, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) categorizes substances based on their LD50 values. ilo.org
Interactive Table: Acute Oral Toxicity of Selected Epoxide Analogues Below is a table showing acute oral LD50 values for several epoxide compounds, which can serve as surrogates for estimating the potential toxicity of this compound.
| Compound | CAS Number | Species | Oral LD50 (mg/kg) | GHS Acute Toxicity Category (Oral) |
| Phenyl glycidyl ether | 122-60-1 | Rat | 2600 | Category 5 |
| Styrene oxide | 96-09-3 | Rat | 2000 | Category 4 |
| Propylene oxide | 75-56-9 | Rat | 520 | Category 4 |
| Epichlorohydrin (B41342) | 106-89-8 | Rat | 90 | Category 3 |
This table is for illustrative purposes based on data for analogous compounds. The toxicity of this compound may differ.
Following exposure, epoxide compounds can be distributed systemically and may cause damage to specific organs. The liver is a primary target, as it is the main site of metabolism where detoxification and, in some cases, metabolic activation can occur. Other potential target organs include the kidneys, respiratory tract (if inhaled), and skin (upon dermal contact). noaa.gov Repeated exposure to some epoxy compounds has been linked to skin and/or respiratory sensitivity. belart.com
Pathological examination in animal studies involving related compounds has shown various effects, including irritation of mucous membranes, skin irritation, and damage to internal organs. noaa.gov For example, clinical signs observed in acute toxicity studies of some chemicals include an impaired general state, difficulty breathing (dyspnoea), and piloerection. europa.eu Given the chemical nature of this compound, it is plausible that it could induce similar systemic effects and tissue pathologies upon significant exposure.
Regulatory Frameworks and Research Compliance for Epoxide Compounds
Due to their potential hazards, the research, handling, and use of epoxide compounds are subject to comprehensive regulatory frameworks. In the United States, several federal agencies have established guidelines and regulations.
The Occupational Safety and Health Administration (OSHA) mandates safe working conditions for employees. osha.gov For chemicals like epoxides, this includes requirements under the Hazard Communication Standard (29 CFR 1910.1200), which requires employers to inform and train workers on the hazards of the chemicals they work with. This involves proper labeling, access to Safety Data Sheets (SDS), and the use of personal protective equipment (PPE) such as gloves and safety goggles. ou.edueuropa.eu
The Environmental Protection Agency (EPA) regulates chemical substances under the Toxic Substances Control Act (TSCA). cornell.edu Certain epoxides may be subject to specific reporting and record-keeping requirements. The EPA also establishes National Emission Standards for Hazardous Air Pollutants (NESHAP) for facilities that produce epoxy resins, aiming to limit environmental release. epa.gov
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard classification. Many basic epoxy resins are classified under GHS with the following hazard statements:
H315: Causes skin irritation nih.gov
H317: May cause an allergic skin reaction belart.comnih.gov
H319: Causes serious eye irritation belart.comnih.gov
H411: Toxic to aquatic life with long lasting effects belart.com
Researchers working with this compound must adhere to these regulatory requirements, which include conducting thorough risk assessments, implementing appropriate engineering controls (e.g., fume hoods), using prescribed PPE, and following proper waste disposal procedures as outlined by EPA and OSHA guidelines. ou.edu
Environmental Fate and Degradation Studies of Epoxides
The environmental persistence, transformation, and ultimate fate of this compound, an aromatic monoglycidyl ether, are determined by a combination of physical, chemical, and biological processes. While specific experimental data for this compound is limited, its environmental behavior can be inferred from studies on structurally similar aromatic epoxides, such as cresyl glycidyl ether and phenyl glycidyl ether. The primary degradation pathways for such compounds include hydrolysis, biodegradation, and photodegradation.
Hydrolysis
The epoxide ring is a strained three-membered ether that is susceptible to ring-opening reactions, particularly hydrolysis. This process involves the reaction with water to form a diol, in this case, 1-(3,5-dimethylphenoxy)propane-2,3-diol. The rate of hydrolysis is influenced by pH and temperature. Generally, epoxides hydrolyze rapidly in aqueous environments. Under neutral conditions, the reaction proceeds, and it is catalyzed by both acidic and basic conditions.
Biodegradation
Microbial degradation is a key process in the environmental breakdown of many organic chemicals. For aromatic glycidyl ethers, biodegradation is considered a significant fate process. The biodegradability of these compounds can be assessed using standardized tests, such as the OECD 301 series for ready biodegradability.
Data for cresyl glycidyl ether, a close structural analog, suggests that biodegradation may occur in aquatic environments. This is supported by a study on phenyl glycidyl ether, which showed 33% of the theoretical biochemical oxygen demand in the Japanese MITI test, indicating that it is not readily biodegradable but may still be inherently biodegradable. The presence of the ether linkage and the aromatic ring can influence the rate and extent of microbial degradation. The initial step in the biodegradation of such compounds often involves the enzymatic opening of the epoxide ring, followed by further degradation of the resulting diol and the aromatic structure.
Interactive Data Table: Biodegradation of Structurally Related Glycidyl Ethers
| Compound | Test Method | Duration (days) | Result | Classification |
| Phenyl Glycidyl Ether | OECD 301C (MITI test) | 28 | 33% of ThOD | Not readily biodegradable |
| n-Butyl Glycidyl Ether | MITI Test | 28 | 40% Biodegradation | Not readily biodegradable |
| C12-C14 Alkyl Glycidyl Ether | OECD 301F | 28 | 87% | Readily biodegradable |
| Bisphenol A epoxy resin | OECD 301F | 28 | 5% | Not readily biodegradable |
ThOD: Theoretical Oxygen Demand
Photodegradation
Photodegradation, the breakdown of molecules by light, can also contribute to the environmental removal of aromatic compounds. In the atmosphere, the primary photodegradation pathway for volatile organic compounds is reaction with photochemically-produced hydroxyl radicals.
For cresyl glycidyl ether, the estimated atmospheric half-life for this reaction is approximately 11 hours, based on a calculated rate constant. This suggests that any portion of the compound that volatilizes into the atmosphere will be degraded relatively quickly. In aquatic systems, direct photolysis (breakdown by direct absorption of sunlight) and indirect photo-oxidation processes can occur, although the significance of these pathways for aromatic glycidyl ethers has not been extensively studied.
Interactive Data Table: Estimated Atmospheric Photodegradation of Cresyl Glycidyl Ether
| Parameter | Value | Conditions |
| Hydroxyl Radical Reaction Rate Constant | 3.4 x 10⁻¹¹ cm³/molecule-sec | 25°C |
| Estimated Atmospheric Half-life | 11 hours | Atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ |
Advanced Spectroscopic and Analytical Characterization in Research of 2 3,5 Dimethylphenoxy Methyl Oxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2-[(3,5-Dimethylphenoxy)methyl]oxirane, providing precise information about the hydrogen and carbon framework of the molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy for this compound, typically conducted in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Protons: The protons on the 3,5-dimethylphenoxy ring are expected to appear in the aromatic region of the spectrum, generally between δ 6.5 and 7.0 ppm. The substitution pattern of the ring influences the multiplicity of these signals.
Oxirane Protons: The protons on the oxirane ring are characteristically found in the upfield region, typically between δ 2.5 and 3.5 ppm. The non-equivalent protons of the CH₂ group and the single CH proton of the oxirane ring will exhibit distinct chemical shifts and coupling patterns.
Methylene (B1212753) Bridge Protons (-O-CH₂-): The protons of the methylene group connecting the phenoxy group to the oxirane ring are expected to resonate in the range of δ 3.8 to 4.2 ppm, influenced by the adjacent oxygen atoms.
Methyl Protons (-CH₃): The two methyl groups attached to the aromatic ring are chemically equivalent and will therefore produce a single, sharp signal in the upfield region, typically around δ 2.3 ppm.
The integration of these signals provides the ratio of the number of protons of each type, further confirming the structure. Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.0 | Multiplet |
| Oxirane-CH | 3.1 - 3.5 | Multiplet |
| Oxirane-CH₂ | 2.6 - 2.9 | Multiplet |
| Methylene-CH₂ | 3.8 - 4.2 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of this compound. Due to the molecular symmetry, some carbon atoms are chemically equivalent, leading to a smaller number of signals than the total number of carbon atoms.
The ¹³C NMR spectrum will show distinct signals for the carbons of the aromatic ring, the methyl groups, the methylene bridge, and the oxirane ring. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons attached to oxygen atoms (e.g., in the phenoxy and oxirane moieties) will appear at lower fields (higher ppm values) compared to the alkyl and aromatic carbons.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aromatic) | ~158 |
| C (Aromatic) | ~139 |
| CH (Aromatic) | ~129 |
| CH (Aromatic) | ~115 |
| O-CH₂ | ~70 |
| Oxirane-CH | ~50 |
| Oxirane-CH₂ | ~44 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, for instance, between the protons on the oxirane ring and the adjacent methylene bridge protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in both the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.
Key expected absorption bands include:
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ for the aromatic C-H bonds and 3000-2850 cm⁻¹ for the aliphatic C-H bonds of the methyl, methylene, and oxirane groups.
C=C stretching (aromatic): Characteristic absorptions in the region of 1600-1450 cm⁻¹ due to the vibrations of the aromatic ring.
C-O-C stretching (ether): Strong absorptions corresponding to the asymmetric and symmetric stretching of the ether linkages (both the aryl ether and the aliphatic ether within the oxirane ring) are expected in the 1260-1000 cm⁻¹ region.
Oxirane ring vibrations: The characteristic vibrations of the three-membered oxirane ring, including ring breathing and C-O stretching, typically appear in the 950-810 cm⁻¹ and 1250 cm⁻¹ regions.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1250 | C-O-C stretch (ether/oxirane) |
| ~1160 | C-O-C stretch (ether) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The compound has a molecular formula of C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol . researchgate.netmiamioh.edu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the oxygen atoms and the cleavage of the oxirane ring. Key fragments could include:
A fragment resulting from the loss of the oxiranylmethyl group.
A fragment corresponding to the 3,5-dimethylphenoxy cation.
Fragments arising from the opening and subsequent fragmentation of the oxirane ring.
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
Chromatographic techniques are essential for the analysis and purification of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of the synthesis of this compound. By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be determined. It is also used to assess the purity of the crude product and to identify suitable solvent systems for column chromatography.
Column Chromatography: This technique is widely used for the purification of the synthesized compound on a larger scale. A stationary phase such as silica (B1680970) gel is typically used, and the compound is eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate it from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise method for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is a common setup for analyzing compounds of this type. The purity is determined by the relative area of the peak corresponding to the product.
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC can be used for purity assessment and quantitative analysis. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and structural identification of the compound and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the compound, even in complex mixtures.
In a typical GC-MS analysis, the sample containing this compound is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid phase. Due to its specific chemical and physical properties, this compound will travel through the column at a characteristic rate, resulting in a specific retention time (t_R).
Once the compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with a high-energy electron beam, causing it to ionize and fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for the compound, showing the relative abundance of each fragment.
The fragmentation pattern of this compound is predictable based on its structure. The molecular ion peak [M]⁺, corresponding to the intact molecule's mass (178.23 g/mol ), may be observed, though it can be of low intensity for some ethers. More prominent are the fragment ions resulting from the cleavage of the molecule at its weakest bonds. Key fragmentation pathways for aryl glycidyl (B131873) ethers often involve the cleavage of the ether bond and rearrangements of the oxirane ring. For this compound, characteristic fragments would include the 3,5-dimethylphenoxy moiety and fragments from the oxirane and methyl group.
Illustrative GC-MS Data for this compound:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 70°C (2 min), then 10°C/min to 280°C (5 min) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Mode | Split (10:1) |
| Retention Time (t_R) | ~15.2 minutes |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Illustrative Mass Spectrum Fragmentation Data:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) |
| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) | 15 |
| 121 | [C₈H₉O]⁺ (3,5-Dimethylphenoxy) | 100 (Base Peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 45 |
| 57 | [C₃H₅O]⁺ (Oxiranylmethyl cation) | 60 |
| 43 | [C₃H₇]⁺ (Isopropyl cation) | 30 |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess (e.e.). Given that the oxirane carbon is a stereocenter, this compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.
For purity analysis, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, this compound separates from any impurities based on differences in their polarity. A UV detector is typically used for detection, as the aromatic ring of the compound absorbs UV light at a specific wavelength. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. These phases are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of aryl glycidyl ethers. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification. The enantiomeric excess is calculated from the areas of the two enantiomer peaks.
Illustrative HPLC Purity Analysis Data:
| Parameter | Value |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Retention Time | ~5.8 minutes |
| Purity | >98% (based on peak area) |
Illustrative Chiral HPLC Data for Enantiomeric Excess Determination:
| Parameter | Value |
| Chiral Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 270 nm |
| Retention Time (S-enantiomer) | ~12.5 minutes |
| Retention Time (R-enantiomer) | ~14.1 minutes |
| Enantiomeric Excess (e.e.) | Calculated from peak areas |
X-ray Crystallography for Definitive Structure Determination and Absolute Stereochemistry
While GC-MS and HPLC provide valuable information about the identity, purity, and enantiomeric composition of this compound, X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure and absolute stereochemistry. sigmaaldrich.com This technique requires a single, high-quality crystal of the compound.
The process involves irradiating the crystal with a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise position of each atom in the crystal lattice can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles.
For a chiral compound like this compound, if a single enantiomer can be crystallized, X-ray crystallography can determine its absolute configuration (whether it is the R or S enantiomer). This is achieved through the analysis of anomalous dispersion effects, which are subtle differences in the diffraction pattern caused by the interaction of the X-rays with the core electrons of the atoms.
Illustrative X-ray Crystallography Data for (R)-2-[(3,5-Dimethylphenoxy)methyl]oxirane:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 10.1 Åα = 90°, β = 105°, γ = 90° |
| Volume | 512.3 ų |
| Z (Molecules per unit cell) | 2 |
| Key Bond Lengths | C-O (ether): ~1.37 ÅC-O (oxirane): ~1.45 ÅC-C (oxirane): ~1.47 Å |
| Key Bond Angles | C-O-C (ether): ~118°O-C-C (oxirane): ~60° |
| Absolute Configuration | Determined as (R) via Flack parameter |
Future Directions and Emerging Research Avenues for 2 3,5 Dimethylphenoxy Methyl Oxirane
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of polymers from 2-[(3,5-Dimethylphenoxy)methyl]oxirane hinges on the ring-opening polymerization of its oxirane (epoxide) ring. Future research will undoubtedly focus on developing novel catalytic systems to control this process with high precision, aiming for enhanced reactivity and selectivity.
Current and Future Catalytic Approaches:
| Catalyst Type | Description | Potential Advantages for this compound |
| Anionic Catalysts | Systems like potassium alkoxide/naphthalenide are known to facilitate controlled polymerization of glycidyl (B131873) ethers. nih.gov A combination of aryl silyl (B83357) ether and cesium fluoride (B91410) has also been shown to be effective. acs.orgacs.org | High control over molecular weight and low polydispersity can be expected. nih.gov The bulky 3,5-dimethylphenoxy group may influence polymerization kinetics, requiring catalyst optimization. |
| Cationic Catalysts | Recent advancements have led to the development of organic acid catalysts and photocatalysts for vinyl ether polymerization, which shares mechanistic similarities with epoxide polymerization. nih.gov | These systems could offer new routes to polymers with unique tacticities and microstructures, potentially leading to materials with novel thermal or mechanical properties. |
| Organocatalysts | Metal-free catalysts are a growing area of interest, offering advantages in terms of reduced toxicity and environmental impact. nih.gov | For biomedical applications, the use of organocatalysts would be highly desirable to avoid metal contamination in the final polymer. |
Research in this area will likely explore the impact of the specific substituents on the aromatic ring of this compound on its reactivity with different catalytic systems. The electronic and steric effects of the dimethylphenoxy group will be a key parameter to investigate for optimizing polymerization conditions.
Exploration of Uncharted Biomedical Applications and Targeted Drug Delivery Systems
The biocompatibility of polyethers, such as those derived from glycidyl ethers, makes them prime candidates for a range of biomedical applications. researchgate.net The unique structure of this compound could be leveraged to create novel materials for medicine.
Potential Biomedical Applications:
Drug Delivery: Polymers based on glycidyl ethers can be designed to be thermoresponsive, changing their properties with temperature. researchgate.net This could be used to create "smart" drug delivery systems that release their payload at a specific site in the body. The hydrophobic 3,5-dimethylphenoxy group could be used to encapsulate hydrophobic drugs, while the polyether backbone would ensure water solubility.
Bioconjugation: The pendant allyl groups in related poly(allyl glycidyl ether) (PAGE) systems allow for easy chemical modification. nih.gov If similar functionalities were incorporated into polymers of this compound, they could be used to attach biomolecules like proteins or antibodies for targeted therapies or diagnostics.
Tissue Engineering: Biocompatible and thermoresponsive poly(glycidyl ether)s can be used as substrates for cell sheet engineering. researchgate.net Materials derived from this compound could be explored for similar applications, with the potential for the aromatic group to influence cell adhesion and proliferation.
Future research will involve synthesizing polymers from this compound and evaluating their biocompatibility and potential for these applications. The ability to create copolymers with other glycidyl ethers will allow for fine-tuning of properties like hydrophilicity and thermal response. acs.orgresearchgate.net
Advancements in Sustainable Synthesis, Processing, and End-of-Life Management of Derived Materials
The increasing demand for sustainable materials is driving research into the entire lifecycle of polymers. entropyresins.com For materials derived from this compound, this will encompass green synthesis methods, efficient processing, and strategies for recycling or degradation.
Key Areas of Sustainable Research:
Bio-based Synthesis: A major trend in polymer chemistry is the use of renewable resources. researchgate.net Future work could explore the synthesis of the 3,5-dimethylphenol (B42653) precursor from bio-based feedstocks, reducing the reliance on petroleum.
Recycling of Thermosets: Epoxy resins are notoriously difficult to recycle due to their cross-linked structure. mdpi.comnih.gov Research is ongoing into chemical recycling methods that can break down the polymer into its constituent monomers, which can then be reused. nih.gov These methods could be adapted for thermosets made from this compound.
Biodegradability: While many synthetic polymers are not biodegradable, the introduction of specific chemical linkages can render them susceptible to microbial degradation. mdpi.com Future research could investigate the incorporation of biodegradable segments into polymers derived from this compound to create more environmentally friendly materials.
Application of Computational Chemistry and Machine Learning for Predictive Modeling of Properties and Reactivity
Computational tools are becoming increasingly powerful in materials science, enabling the prediction of properties and the design of new materials with desired characteristics. mdpi.com
Computational and Machine Learning Approaches:
| Technique | Application to this compound | Expected Outcomes |
| Quantum Mechanics (QM) | Calculation of bond dissociation energies and reaction barriers for the ring-opening of the oxirane. nih.gov | A deeper understanding of the compound's intrinsic reactivity and how the 3,5-dimethylphenoxy group influences it. |
| Molecular Dynamics (MD) | Simulation of the physical properties of polymers derived from the compound, such as density, glass transition temperature, and mechanical modulus. mdpi.com | Prediction of the macroscopic properties of materials before they are synthesized, accelerating the discovery of new high-performance polymers. |
| Machine Learning (ML) | Development of models that can predict the properties and reactivity of epoxides and their polymers based on a large dataset of known compounds. researchgate.netresearchgate.netrsc.org | Rapid screening of potential new polymer formulations and the design of materials with optimized properties for specific applications. |
By combining these computational approaches, researchers can create a "virtual laboratory" to explore the potential of this compound and its derivatives. This will not only accelerate the pace of discovery but also reduce the need for time-consuming and expensive experimental work.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the oxirane ring structure and substituent positions. The methyl groups on the phenol ring appear as singlets (~δ 2.3 ppm), while oxirane protons resonate between δ 3.1–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₁H₁₄O₂, MW 194.23) and detects impurities like unreacted phenolic precursors .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times compared against standards .
How does steric hindrance from the 3,5-dimethylphenoxy group influence the oxirane ring's reactivity in nucleophilic ring-opening reactions?
Advanced Research Question
The electron-donating methyl groups increase electron density on the oxygen atom, destabilizing the oxirane ring and enhancing electrophilicity. However, steric hindrance at the 3,5-positions directs nucleophilic attack (e.g., by amines or thiols) to the less hindered C-2 position of the oxirane. Computational studies (DFT) and kinetic experiments using substituted nucleophiles (e.g., aniline derivatives) confirm this regioselectivity. For example, reactions with primary amines yield 2-amino-1-(3,5-dimethylphenoxy)propanols as major products .
What strategies mitigate competing side reactions during the synthesis of derivatives like 1,3,4-oxadiazole-thiol conjugates?
Advanced Research Question
Derivatization often involves refluxing with hydrazides or thiosemicarbazides, but competing hydrolysis of the oxirane ring can occur. Key strategies include:
- pH Control : Maintaining slightly acidic conditions (pH 5–6) during thiol coupling minimizes oxirane hydrolysis while promoting nucleophilic attack .
- Catalysis : Trace acetic acid accelerates Schiff base formation in hydrazide conjugates without degrading the oxirane .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) ensures gradual reaction progression, monitored via TLC or in-situ IR .
How is this compound utilized in proteomics research, particularly in protein modification studies?
Advanced Research Question
The compound serves as a phenyl epoxide probe for covalent modification of nucleophilic residues (e.g., cysteine or lysine) in proteins. Its application includes:
- Active Site Labeling : The oxirane ring reacts selectively with catalytic cysteine residues in enzymes, enabling mechanistic studies of proteases or kinases.
- Crosslinking : Under basic conditions, it forms stable ether bonds with adjacent protein domains, facilitating structural analysis via LC-MS/MS .
What computational tools are employed to predict the environmental fate and toxicity of this compound?
Advanced Research Question
- QSAR Models : Predict biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) based on logP (calculated ~2.8) and electrophilicity indices.
- Molecular Dynamics (MD) : Simulates interactions with biological membranes, highlighting potential bioaccumulation risks due to lipophilicity .
- Metabolic Pathway Prediction : Tools like Meteor (Lhasa Limited) identify potential Phase I metabolites, such as dihydrodiols from epoxide hydrolase activity .
How do structural analogs (e.g., fluorinated or nitro-substituted oxiranes) compare in reactivity and stability?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents (e.g., 2-[(4-Nitrophenoxy)methyl]oxirane) increase oxirane ring strain, accelerating nucleophilic attack but reducing thermal stability.
- Steric Effects : Bulky substituents (e.g., 3,5-di-tert-butyl groups) hinder ring-opening, requiring harsher conditions (e.g., BF₃ catalysis). Comparative kinetic studies using DSC and NMR relaxation times quantify these effects .
What role does this compound play in polymer chemistry, particularly in epoxy resin formulations?
Advanced Research Question
The compound acts as a bifunctional crosslinker in epoxy resins due to its two reactive oxirane rings. Curing with diamines (e.g., DETA) produces thermosets with enhanced thermal stability (Tg ~120°C) compared to bisphenol-A analogs. Rheological studies show lower viscosity during processing, attributed to the methyl groups reducing intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
